molecular formula C19H31ClN2O B2625821 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride CAS No. 2418596-02-6

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride

Cat. No.: B2625821
CAS No.: 2418596-02-6
M. Wt: 338.92
InChI Key: YSVAQFHDNJXNRO-GBNZRNLASA-N
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Description

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride is a useful research compound. Its molecular formula is C19H31ClN2O and its molecular weight is 338.92. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

A study describes the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, showcasing a practical asymmetric synthesis approach for creating chiral pyrrolidine derivatives with high yields and excellent enantiomeric excess. This method highlights the compound's utility in generating chiral building blocks for pharmaceuticals (Chung et al., 2005).

Inhibition of Blood Platelet Aggregation

Research on structurally related ethanones and ethanols, including pyrrolidine derivatives, has explored their potential as inhibitors of blood platelet aggregation, indicating a direction for the development of new therapeutic agents targeting cardiovascular diseases (Grisar et al., 1976).

Pyrolysis and Psychoactive Substance Analysis

A study on the pyrolysis products of a new psychoactive substance structurally related to the compound of interest shows the formation of various pyrolysis products, highlighting the importance of understanding thermal degradation pathways for safety and regulatory purposes (Texter et al., 2018).

Advanced Organic Synthesis

Efficient synthetic routes to complex structures, such as the key intermediate in licofelone synthesis, demonstrate the compound's role in facilitating the development of new anti-inflammatory drugs, showcasing the advanced organic synthesis capabilities enabled by pyrrolidine derivatives (Rádl et al., 2009).

Supramolecular Chemistry

Research on supramolecular structures constructed by related compounds provides insight into the molecular-electronic structure and hydrogen bonding patterns, which are crucial for designing molecules with specific properties and functions, such as nucleic acid analogs or molecular recognition systems (Cheng et al., 2011).

Properties

IUPAC Name

1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O.ClH/c1-13-6-14(2)8-15(7-13)9-18(22)21-11-16(17(20)12-21)10-19(3,4)5;/h6-8,16-17H,9-12,20H2,1-5H3;1H/t16-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVAQFHDNJXNRO-GBNZRNLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)N2CC(C(C2)N)CC(C)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)CC(=O)N2C[C@H]([C@@H](C2)N)CC(C)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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